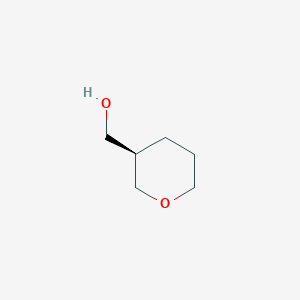

(3R)-oxan-3-ylmethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[(3R)-oxan-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-4-6-2-1-3-8-5-6/h6-7H,1-5H2/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTQJKSRDCKVQA-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](COC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3r Oxan 3 Ylmethanol

Enantioselective Synthesis Strategies for (3R)-oxan-3-ylmethanol

Achieving the desired (R)-configuration at the C3 position of the oxane ring requires sophisticated asymmetric synthesis techniques. These methods are designed to control the formation of the stereocenter, yielding the target molecule in high enantiomeric purity.

Asymmetric Catalytic Approaches to this compound

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For a target like this compound, a key strategy would involve the asymmetric hydrogenation of a prochiral olefin precursor. For instance, a tetrahydropyran (B127337) derivative with an exocyclic double bond at the C3 position could be hydrogenated using a chiral transition-metal catalyst, such as one based on rhodium or iridium complexed with a chiral phosphine (B1218219) ligand.

Another powerful approach is the catalytic asymmetric reduction of a ketone. A precursor such as tetrahydropyran-3-one could, in principle, be reduced to the corresponding alcohol. The use of a chiral catalyst, like a Noyori-type ruthenium complex or a CBS (Corey-Bakshi-Shibata) catalyst, would selectively produce the (R)-alcohol. While specific examples for tetrahydropyran-3-one are not prevalent, the enantioselective reduction of cyclic ketones is a well-established and highly effective method for generating chiral alcohols. acs.org

Organocatalysis also presents a viable route. Chiral phosphoric acids or thiourea-derived catalysts can activate substrates towards nucleophilic attack in a stereocontrolled manner. A domino Michael-hemiacetalization reaction, for example, could construct the tetrahydropyran ring from acyclic precursors while simultaneously setting the stereochemistry at C3.

Table 1: Representative Asymmetric Catalytic Reactions for Chiral Alcohol Synthesis

| Reaction Type | Catalyst System Example | Precursor Type | Product | Ref. |

|---|---|---|---|---|

| Asymmetric Hydrogenation | [Rh(COD)Cl]₂ / Chiral Phosphine Ligand | Cyclic N-Alkyl Imine | Chiral Amine | acs.org |

| Asymmetric Ketone Reduction | Ruthenium-TsDPEN | Ketone | Chiral Alcohol | iipseries.org |

Chiral Auxiliary-Mediated Syntheses of this compound

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org A well-established strategy involves the use of Evans oxazolidinone auxiliaries. nih.gov

A plausible synthesis for this compound using this approach would begin with an α,β-unsaturated ester within the pyran ring system, which is then converted to a chiral N-acyloxazolidinone. This intermediate can undergo a diastereoselective conjugate reduction. For example, a similar strategy has been successfully employed in the synthesis of the analogous (R)-1,1-dioxotetrahydro-2H-thiopyran-3-carboxylic acid. nih.gov In this reported synthesis, an α,β-unsaturated chiral N-acyloxazolidinone derived from (R)-4-benzyl-2-oxazolidinone underwent conjugate reduction using L-Selectride, followed by protonation, to yield the desired product with high stereoselectivity (>96:4). nih.gov

Applying this logic to the oxane series, the resulting chiral N-acyloxazolidinone would be cleaved to reveal the (R)-carboxylic acid or ester. Subsequent reduction of this carboxylic acid derivative, for instance with lithium aluminum hydride (LAH), would furnish the target compound, this compound.

Table 2: Chiral Auxiliary-Mediated Synthesis of a Tetrahydrothiopyran Analogue

| Step | Reagents & Conditions | Intermediate/Product | Key Outcome | Ref. |

|---|---|---|---|---|

| 1. Auxiliary Attachment | Acyl Chloride, n-BuLi | N-Acyloxazolidinone | Covalent bonding of chiral auxiliary | wikipedia.org |

| 2. Conjugate Reduction | L-Selectride, THF, -78 °C | Saturated N-Acyloxazolidinone | Diastereoselective formation of the C3 stereocenter | nih.gov |

| 3. Auxiliary Removal | LiOH, H₂O₂ | Chiral Carboxylic Acid | Liberation of the chiral product | nih.gov |

Chemoenzymatic Routes for Enantiopure this compound

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts, such as enzymes. d-nb.info Enzymes can operate under mild conditions and often provide exceptional levels of enantioselectivity, making them ideal for the synthesis of chiral molecules. mdpi.comnih.gov

A key chemoenzymatic strategy to obtain this compound would be the asymmetric reduction of a prochiral ketone precursor using a ketoreductase (KRED) or alcohol dehydrogenase (ADH). These enzymes, utilizing a cofactor like nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), can deliver a hydride to one face of a carbonyl group with high fidelity. d-nb.info For example, the reduction of a suitable precursor like methyl 3-oxohex-5-enoate has been achieved with a KRED to produce the corresponding (S)-alcohol with >99% enantiomeric excess (ee). mdpi.com

For the synthesis of this compound, a precursor such as a β-keto ester featuring the pyran structure could be synthesized chemically and then subjected to enzymatic reduction. By screening a library of KREDs, one could identify an enzyme that provides the (R)-alcohol with high conversion and enantioselectivity. A cofactor regeneration system, often using a sacrificial alcohol like isopropanol (B130326) and a corresponding dehydrogenase or an enzyme like glucose dehydrogenase (GDH), is typically employed to make the process economically viable on a larger scale. d-nb.info

Table 3: Examples of Chemoenzymatic Reductions

| Enzyme Type | Substrate | Product & Enantiomeric Excess | Cofactor System | Ref. |

|---|---|---|---|---|

| Carbonyl Reductase (ScCR) | 3-Acetamido-5-acetylfuran | (R)-3A5HEF (>99% ee) | NADH, Glucose Dehydrogenase (GDH) | d-nb.info |

Retrosynthetic Analysis of this compound and its Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. youtube.com This process involves breaking bonds (disconnections) and converting functional groups (functional group interconversions, FGI) to reveal potential synthetic pathways.

Strategic Disconnections and Functional Group Interconversions in the Tetrahydropyran Moiety

The structure of this compound offers several logical points for retrosynthetic disconnection.

Disconnection 1: C3-C(hydroxymethyl) Bond A primary disconnection is the C-C bond between the C3 of the pyran ring and the methanol (B129727) carbon. This leads back to a synthon representing a nucleophilic C3 on the tetrahydropyran ring or, more practically, an electrophilic C3. A more common approach is to have an electron-withdrawing group at C3, such as a carboxylic acid or ester. This precursor, (R)-tetrahydro-2H-pyran-3-carboxylic acid (or its ester), can be seen as a direct precursor to the target via an FGI (reduction). This retrosynthetic step is validated by the synthetic strategies described in the asymmetric catalysis and chiral auxiliary sections.

Disconnection 2: C-O Bonds of the Tetrahydropyran Ring A more fundamental disconnection involves breaking the C-O bonds of the ether ring itself. Cleaving the C2-O bond or the C6-O bond reveals an acyclic precursor. The most common strategy is to disconnect one C-O bond, leading to a chiral 1,5-hydrox-alkoxy intermediate, which can be cyclized via an intramolecular Williamson ether synthesis. A more powerful approach is to disconnect both C-O bonds related to the ether oxygen, revealing a chiral 1,5-diol precursor. The key challenge in this route is the stereoselective synthesis of this diol, which can then be cyclized under acidic conditions (e.g., intramolecular hydroxyalkoxylation) to form the tetrahydropyran ring. uva.es Tandem reactions, such as an allylboration-Prins reaction, have also been developed to rapidly construct substituted tetrahydropyrans from simple acyclic components. d-nb.infonih.gov

Functional Group Interconversions (FGI):

Alcohol from Carboxylic Acid/Ester: The primary alcohol of the target is readily obtained by the reduction of a corresponding carboxylic acid or ester using a reducing agent like LiAlH₄.

Tetrahydropyran from Diol: An acyclic 1,5-diol can be cyclized to a tetrahydropyran, often under acidic conditions.

Amine to Alcohol: A chiral amine at the C3 position, which can be synthesized by various methods, could potentially be converted to the alcohol via a diazotization reaction, though this may pose risks to the stereocenter's integrity. nih.gov

Identification of Readily Available Chiral Starting Materials for this compound Construction

The "chiral pool" is a collection of inexpensive, enantiomerically pure natural products that serve as starting materials for complex chiral molecules. iipseries.orgblogspot.com This approach incorporates a pre-existing stereocenter from the starting material into the final target molecule.

For this compound, several chiral pool sources are conceivable:

Carbohydrates: Sugars are a rich source of stereocenters and oxygen functionality. A starting material like D-glucose or D-xylose could be chemically modified through a series of protection, deoxygenation, and chain manipulation steps to produce an acyclic 1,5-diol with the correct (R) stereochemistry at the C3 position, ready for cyclization. For instance, levoglucosenone, derived from cellulose (B213188), has been used as a versatile chiral starting material for chemoenzymatic syntheses of other valuable compounds. nih.gov

Hydroxy Acids: Chiral α- or β-hydroxy acids such as (S)-malic acid or (R)-3-hydroxybutyrate are commercially available and contain a stereocenter that could be elaborated to become the C3 of the target molecule. For example, (S)-malic acid could be transformed into a 1,3,5-triol derivative where the central hydroxyl group corresponds to the C3 stereocenter of the target.

Amino Acids: Natural amino acids like L-aspartic acid or L-glutamic acid can also serve as starting points. blogspot.com Through deamination and reduction sequences, their chiral backbone can be transformed into the required carbon framework.

Table 4: Potential Chiral Pool Starting Materials

| Starting Material Class | Specific Example | Key Features | Ref. |

|---|---|---|---|

| Carbohydrates | Levoglucosenone (from Cellulose) | Bio-based, contains pyran-like ring and chirality | nih.gov |

| Hydroxy Acids | (S)-Malic Acid | Readily available, contains C4 backbone with hydroxyl stereocenter | sigmaaldrich.com |

Development of Novel Synthetic Routes to this compound

The pursuit of novel synthetic routes to this compound is driven by the need for processes that are not only efficient but also scalable and environmentally benign. Traditional methods often rely on chiral pool starting materials, which can be limiting. Modern approaches focus on catalytic asymmetric methods that construct the chiral center and the heterocyclic ring with high precision.

Atom economy is a cornerstone of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. rsc.org For the synthesis of this compound, this involves designing reactions that minimize the formation of byproducts.

One promising atom-economical approach is the intramolecular hydroalkoxylation of specific unsaturated alcohols. For instance, the acid-mediated cyclization of vinylsilyl alcohols can produce highly substituted tetrahydropyrans with excellent diastereoselectivity. mdpi.com This method is considered atom-economical as it involves an addition reaction where all the atoms of the starting material are incorporated into the product. mdpi.com

The following table illustrates a conceptual comparison of different synthetic strategies based on their potential atom economy for synthesizing a tetrahydropyran core.

| Synthetic Strategy | Key Reaction Type | Theoretical Atom Economy | Key Features |

| Intramolecular Hydroalkoxylation | Addition | High | Catalytic, minimal byproducts. mdpi.com |

| Hetero-Diels-Alder Reaction | Cycloaddition | High | Convergent, builds complexity quickly. researchgate.net |

| Prins Cyclization | Addition/Cyclization | Moderate to High | Forms C-C and C-O bonds simultaneously. acs.org |

| Ring-Closing Metathesis (RCM) | Metathesis | Moderate | Powerful for ring formation but generates a stoichiometric byproduct. whiterose.ac.uk |

Achieving the desired (R)-configuration at the C3 position is paramount. Modern synthetic chemistry offers several powerful strategies for stereocontrol, including substrate control, auxiliary control, and catalyst control.

Catalytic asymmetric hydrogenation is a highly reliable and atom-economical method for creating chiral centers. researchgate.net For the synthesis of this compound, a precursor such as a tetrahydropyran with an exocyclic double bond could be hydrogenated using a chiral catalyst to set the stereocenter. Chiral iridium and ruthenium complexes are often employed for such transformations. researchgate.net

Another powerful technique is the palladium-catalyzed stereospecific synthesis of 2,6-disubstituted tetrahydropyrans, which involves a 1,3-chirality transfer. acs.org This method allows the stereochemistry of a starting allylic alcohol to be transferred to the product, offering excellent control over the final stereochemical outcome. acs.org

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. nih.govfrontiersin.org Chiral phosphoric acids, for example, have been used to catalyze intramolecular oxa-Michael reactions to produce substituted tetrahydropyrans with high enantioselectivity (up to 99% ee). whiterose.ac.uk Chemoenzymatic methods, which combine chemical synthesis with biocatalysis, offer exquisite stereoselectivity. nih.govnih.gov Enzymes like ketoreductases can reduce a ketone precursor with very high enantioselectivity to furnish the desired chiral alcohol. researchgate.net

The table below summarizes various catalytic systems and their reported effectiveness in achieving stereocontrol in the synthesis of chiral tetrahydropyrans and related structures.

| Catalytic Approach | Catalyst Type | Typical Enantiomeric Excess (ee) | Key Advantages |

| Asymmetric Hydrogenation | Chiral Iridium or Ruthenium Complexes | >90% | High efficiency and atom economy. researchgate.net |

| Palladium-Catalyzed Cyclization | Chiral Palladium Complexes | High (via chirality transfer) | Excellent stereospecificity. acs.org |

| Organocatalytic Cyclization | Chiral Phosphoric Acids | up to 99% | Metal-free, mild conditions. whiterose.ac.uk |

| Chemoenzymatic Reduction | Ketoreductases | >99% | High selectivity, environmentally friendly. researchgate.net |

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing more sustainable chemical processes. rsc.org Beyond atom economy, these principles include the use of safer solvents, renewable feedstocks, and catalytic reagents over stoichiometric ones.

In the context of synthesizing this compound, applying green chemistry could involve:

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives such as water, ethanol, or supercritical CO2. Some modern catalytic reactions are designed to work in these greener media.

Catalyst Recycling: Employing heterogeneous catalysts or catalyst systems that can be easily separated from the reaction mixture and reused, which reduces waste and cost. beilstein-journals.org

Energy Efficiency: Designing synthetic routes that can be performed at ambient temperature and pressure, minimizing energy consumption. rsc.org

Renewable Starting Materials: Exploring routes that begin from renewable resources, such as biomass-derived platform chemicals, to reduce reliance on petrochemical feedstocks.

Chemoenzymatic synthesis is particularly aligned with green chemistry principles. frontiersin.orggrantome.com Enzymes operate under mild conditions (aqueous environment, neutral pH, ambient temperature), are highly selective (reducing the need for protecting groups), and are derived from renewable sources. nih.gov A chemoenzymatic approach to this compound could involve the enzymatic resolution of a racemic mixture or the asymmetric reduction of a prochiral ketone, followed by chemical steps to complete the synthesis. nih.govresearchgate.net

Synthetic Applications and Derivatization of 3r Oxan 3 Ylmethanol

(3R)-oxan-3-ylmethanol as a Chiral Building Block in Complex Molecule Synthesis

As a chiral building block, this compound possesses a stereocenter that can be transferred to a more complex target molecule. The inherent chirality is crucial in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry where the biological activity of a drug often depends on its specific stereochemistry. The tetrahydropyran (B127337) motif is a key structural unit in numerous biologically active molecules.

Stereoselective Incorporation into Natural Product Frameworks

While specific examples of the direct incorporation of this compound into natural product frameworks were not found in the search, compounds with similar structures are frequently used. The synthesis of natural products containing a tetrahydropyran ring often relies on chiral precursors to control the stereochemistry of the final molecule. Methodologies such as organocatalysis and asymmetric cyclization reactions are commonly employed to create these cyclic ether systems with high stereoselectivity.

Applications in the Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry. The this compound structure could theoretically be modified to create other heterocyclic systems. For instance, the ring oxygen could be replaced, or the ring could be expanded or contracted through various synthetic routes. However, specific literature examples demonstrating the use of this compound for the synthesis of other diverse heterocyclic compounds were not identified.

Utility in the Production of Advanced Pharmaceutical Intermediates

Chiral alcohols and tetrahydropyran derivatives are vital intermediates in the pharmaceutical industry. They are often used in the synthesis of active pharmaceutical ingredients (APIs). While this compound is commercially available and listed as a pharmaceutical intermediate, specific examples of its use in the synthesis of advanced pharmaceutical intermediates were not found in the performed searches.

Functional Group Transformations of the Hydroxymethyl Moiety in this compound

The primary alcohol (hydroxymethyl group) in this compound is a key site for functional group transformations, allowing for the extension of the carbon skeleton and the introduction of various functionalities.

Etherification Reactions of this compound

The hydroxymethyl group can be converted into an ether through several standard methods. The Williamson ether synthesis is a common approach where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage.

| Etherification Reaction | Reagents | Product Type |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Alkyl Ether (R-O-CH₂-...) |

Esterification and Acylation Reactions of this compound

Esterification and acylation are fundamental transformations of alcohols. The hydroxymethyl group of this compound can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. These reactions are often catalyzed by an acid or a coupling agent. For instance, the Steglich esterification uses a carbodiimide (like DCC) and a catalyst (like DMAP) to facilitate the reaction under mild conditions.

| Reaction Type | Typical Reagents | Product |

| Fischer Esterification | Carboxylic Acid (RCOOH), Acid Catalyst (e.g., H₂SO₄) | Ester (RCOOCH₂-...) |

| Acylation | Acid Chloride (RCOCl), Base (e.g., Pyridine) | Ester (RCOOCH₂-...) |

| Acylation | Acid Anhydride ((RCO)₂O), Base or Catalyst | Ester (RCOOCH₂-...) |

| Steglich Esterification | Carboxylic Acid (RCOOH), DCC, DMAP | Ester (RCOOCH₂-...) |

Oxidation and Reduction Strategies Applied to this compound

The primary alcohol in this compound can be selectively oxidized to the corresponding aldehyde, (3R)-oxan-3-carbaldehyde, or further to the carboxylic acid, (3R)-oxan-3-carboxylic acid. The choice of oxidant and reaction conditions determines the final product.

Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage and prevent over-oxidation to the carboxylic acid. A common laboratory-scale method for this transformation is the use of pyridinium chlorochromate (PCC).

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Reagents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective for this purpose. Modern methods often favor more environmentally benign options like aerobic oxidation using molecular oxygen in the presence of a suitable catalyst. academie-sciences.fracademie-sciences.fr For instance, a catalytic system involving In(NO₃)₃ has been shown to be effective for the aerobic oxidation of alcohols to aldehydes and ketones. academie-sciences.fracademie-sciences.fr

If the aldehyde, (3R)-oxan-3-carbaldehyde, has been isolated, it can be selectively oxidized to the carboxylic acid using Tollens' reagent (a solution of silver nitrate and ammonia). youtube.comkhanacademy.org This reaction is particularly mild and is a classic chemical test for aldehydes. youtube.comkhanacademy.org

Reduction Strategies: As this compound already contains a reduced functional group (the alcohol), reduction strategies are typically applied to derivatives of this compound. For example, if the alcohol were oxidized to the aldehyde or carboxylic acid, it could be reduced back to the primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These hydride reagents are standard for the reduction of carbonyl compounds.

Below is a table summarizing common oxidation reactions for a primary alcohol like that in this compound.

| Starting Material | Reagent(s) | Product | Product Class |

| This compound | Pyridinium Chlorochromate (PCC) | (3R)-oxan-3-carbaldehyde | Aldehyde |

| This compound | Potassium Permanganate (KMnO₄) | (3R)-oxan-3-carboxylic acid | Carboxylic Acid |

| (3R)-oxan-3-carbaldehyde | Tollens' Reagent [Ag(NH₃)₂]⁺ | (3R)-oxan-3-carboxylic acid | Carboxylic Acid |

Halogenation and Other Nucleophilic Substitution Reactions of this compound

The hydroxyl group of this compound is a poor leaving group. Therefore, to facilitate nucleophilic substitution, it must first be converted into a better leaving group, such as a halide or a sulfonate ester.

Halogenation: The most direct way to achieve this is through halogenation. Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used to convert primary and secondary alcohols into the corresponding alkyl chlorides and bromides. chemistrysteps.comlibretexts.orgyoutube.com These reactions are generally preferred over using hydrohalic acids (like HCl or HBr) because they proceed under milder conditions and are less prone to causing carbocation rearrangements. libretexts.org

The reaction with thionyl chloride or phosphorus tribromide typically proceeds via an Sₙ2 mechanism. chemistrysteps.comlibretexts.org This is significant because the Sₙ2 reaction results in an inversion of stereochemistry at the carbon center if it is chiral. However, in the case of this compound, the reaction occurs at the primary -CH₂OH group, which is not a stereocenter, so the stereochemistry at C3 of the oxane ring is preserved.

Reaction with Thionyl Chloride (SOCl₂): this compound reacts with SOCl₂, often in the presence of a base like pyridine, to form (3R)-3-(chloromethyl)oxane. libretexts.orgyoutube.com The byproducts, sulfur dioxide and hydrogen chloride, are gases, which helps to drive the reaction to completion. libretexts.org

Reaction with Phosphorus Tribromide (PBr₃): Similarly, treatment with PBr₃ converts the alcohol to (3R)-3-(bromomethyl)oxane.

Nucleophilic Substitution: Once converted to an alkyl halide, the resulting (3R)-3-(halomethyl)oxane is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles. This allows for the introduction of various functional groups.

The table below illustrates some potential nucleophilic substitution reactions.

| Substrate | Nucleophile (Nu⁻) | Product |

| (3R)-3-(chloromethyl)oxane | Cyanide (CN⁻) | (3R)-oxan-3-ylacetonitrile |

| (3R)-3-(bromomethyl)oxane | Azide (N₃⁻) | (3R)-3-(azidomethyl)oxane |

| (3R)-3-(chloromethyl)oxane | Methoxide (CH₃O⁻) | (3R)-3-(methoxymethyl)oxane |

| (3R)-3-(bromomethyl)oxane | Iodide (I⁻) | (3R)-3-(iodomethyl)oxane |

Advanced Derivatization Techniques for Chemical Modification and Analysis of this compound

Derivatization is the process of chemically modifying a compound to produce a new compound that has properties better suited for a particular analytical method. libretexts.org For this compound, this is primarily done to improve its analysis by chromatography and spectroscopy.

Silylation for Chromatographic Enhancement and Analysis

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, polar compounds like alcohols can exhibit poor chromatographic behavior, leading to broad, tailing peaks. Silylation is a common derivatization technique used to address this issue by replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. youtube.com

The resulting TMS ether is more volatile, less polar, and more thermally stable than the parent alcohol. youtube.com This leads to sharper, more symmetrical peaks in the chromatogram and improved separation.

Silylating Reagents: A variety of silylating agents are available. One of the most effective and widely used is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.comresearchgate.net MSTFA is highly reactive and its byproducts are volatile, which prevents them from interfering with the analysis. sigmaaldrich.com Other common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). restek.com

The general reaction for the silylation of this compound with MSTFA is shown below:

This compound + MSTFA → (3R)-3-(((trimethylsilyl)oxy)methyl)oxane + N-methyltrifluoroacetamide

The benefits of silylation for GC analysis are summarized in the table below.

| Property | Before Silylation | After Silylation (TMS Ether) | Rationale |

| Volatility | Low | High | The bulky, non-polar TMS group reduces intermolecular hydrogen bonding. |

| Polarity | High | Low | The polar O-H bond is replaced by a less polar O-Si bond. |

| Thermal Stability | Moderate | High | TMS ethers are generally more stable at the high temperatures used in GC. |

| GC Peak Shape | Often broad, tailing | Sharp, symmetrical | Reduced interaction with the GC column stationary phase. |

Mechanistic and Stereochemical Investigations of 3r Oxan 3 Ylmethanol Reactivity

Elucidation of Reaction Mechanisms Involving (3R)-oxan-3-ylmethanol

The reactivity of this compound is centered around its primary alcohol functionality and the ether linkage within the tetrahydropyran (B127337) ring. Mechanistic studies focus on pathways for bond formation and cleavage, as well as the influence of external reagents on the stereochemical course of its transformations.

The functional groups of this compound allow for a variety of bond-forming and bond-breaking processes.

C-O Bond Formation and Cleavage: The primary hydroxyl group is a key site for C-O bond formation. Standard etherification reactions, such as the Williamson synthesis, can be employed by first deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile towards an alkyl halide. Esterification is also readily achieved through reaction with carboxylic acids or their derivatives, typically under acidic catalysis.

C-O bond cleavage can occur at the ether linkage within the tetrahydropyran ring under strong acidic conditions. Protonation of the ring oxygen atom can activate the ring towards nucleophilic attack, leading to a ring-opening reaction.

C-C Bond Formation: The formation of new carbon-carbon bonds using this compound typically involves a two-step process. First, the hydroxyl group is converted into a better leaving group, such as a tosylate or mesylate. This allows for subsequent nucleophilic substitution by carbon nucleophiles like cyanides, organocuprates, or enolates.

Alternatively, the primary alcohol can be oxidized to the corresponding aldehyde, (3R)-oxan-3-carbaldehyde. This aldehyde becomes a versatile electrophile for a range of classic C-C bond-forming reactions, including:

Wittig reaction: Reaction with a phosphonium (B103445) ylide to form an alkene.

Grignard reaction: Addition of an organomagnesium halide to produce a secondary alcohol.

Aldol reaction: Reaction with an enolate to form a β-hydroxy carbonyl compound.

These transformations are fundamental in extending the carbon skeleton and incorporating the chiral tetrahydropyran motif into larger, more complex structures. The development of efficient synthetic methods for tetrahydropyran rings, such as Prins cyclizations and oxa-Michael reactions, underscores the importance of this structural unit in natural products. researchgate.netbeilstein-journals.org

While the inherent chirality of this compound can direct the stereochemistry of a reaction (substrate control), catalysts and stoichiometric reagents are often employed to enhance or even override this intrinsic preference. rijournals.com The goal is to achieve high diastereoselectivity in the formation of new stereocenters.

In reactions involving derivatives of this compound, chiral catalysts can create a chiral environment around the reacting center. For example, in the asymmetric reduction of a ketone appended to the C3 side chain, a chiral transition-metal catalyst (e.g., a ruthenium or rhodium complex with a chiral ligand) can coordinate to the molecule and control the facial trajectory of hydride delivery. This catalyst-controlled process can lead to the selective formation of one diastereomer over another. nih.govresearchgate.net

The effectiveness of such a process depends on the synergy between the substrate's inherent stereochemistry and the catalyst's chirality. This can result in:

Matched pair: The substrate's preference and the catalyst's preference align, leading to very high diastereoselectivity.

Mismatched pair: The substrate's preference and the catalyst's preference oppose each other, resulting in lower diastereoselectivity or even a reversal of the outcome.

The selection of the appropriate catalyst or reagent is therefore a critical aspect of synthetic design, enabling access to specific stereoisomers that might be difficult to obtain through substrate control alone. nih.gov

Stereochemical Dynamics and Conformational Analysis of this compound and its Derivatives

The three-dimensional structure of this compound is not static. The stereodynamics of the molecule, particularly the conformation of the tetrahydropyran ring, play a decisive role in its reactivity and the stereochemical outcomes of its reactions.

The six-membered tetrahydropyran ring, like cyclohexane (B81311), predominantly adopts a low-energy chair conformation to minimize torsional and angular strain. Substituents on the ring can exist in either an axial or an equatorial position. For monosubstituted tetrahydropyrans, the conformer with the substituent in the equatorial position is generally favored to avoid steric clashes known as 1,3-diaxial interactions. acs.org

In the case of this compound, the hydroxymethyl (-CH2OH) group at the C3 position strongly prefers the equatorial orientation. This preference is the dominant factor in the molecule's ground-state geometry. The energy difference between the equatorial and axial conformers can be estimated by analogy to related systems.

| Substituent | Ring System | A-value (kcal/mol) | Favored Position |

| -CH3 | Cyclohexane | 1.74 | Equatorial |

| -OH | Cyclohexane | 0.87 (protic solvent) | Equatorial |

| -CH2OH | Cyclohexane | ~1.7 | Equatorial |

This table presents conformational energy values (A-values) for substituents on a cyclohexane ring, which serve as a well-studied analogue for the tetrahydropyran system.

Experimental determination of these conformational preferences relies on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The magnitude of the coupling constants between vicinal protons on the ring is diagnostic of their dihedral angle, allowing for the confirmation of a chair conformation and the equatorial placement of the substituent. rsc.org Computational methods, such as molecular mechanics (MM3) and density functional theory (DFT), are also used to calculate the relative energies of different conformers and corroborate experimental findings. rsc.orgbeilstein-journals.org Studies on halogenated pyran analogues have confirmed that the chair-like conformation is robust, even with significant steric repulsion. beilstein-journals.org

The pre-existing stereocenter at the C3 position exerts a powerful influence on the reactivity of the molecule, a phenomenon known as substrate-controlled diastereoselectivity. The chiral center, in combination with the stable chair conformation of the ring, creates a well-defined and asymmetric steric environment.

When a chemical reaction creates a new stereocenter, the transition state leading to one diastereomer is often lower in energy than the transition state leading to the other. This is because the incoming reagent will preferentially approach from the less sterically hindered face of the molecule.

For instance, consider a nucleophilic addition to the aldehyde derived from this compound. According to established models of asymmetric induction, the nucleophile will attack the carbonyl group from the face opposite the bulky tetrahydropyran ring. The specific trajectory of this attack is dictated by the conformational arrangement of the side chain relative to the ring, leading to the preferential formation of one diastereomeric alcohol product. This principle of using existing stereocenters to control the formation of new ones is a cornerstone of modern asymmetric synthesis and is crucial in the construction of complex, stereochemically rich natural products containing the tetrahydropyran motif. beilstein-journals.orgnih.gov

Advanced Spectroscopic Characterization and Analytical Methodologies for 3r Oxan 3 Ylmethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including cyclic ethers. nih.gov It provides critical insights into the molecular framework and the spatial arrangement of atoms.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the complete structural assignment of (3R)-oxan-3-ylmethanol. omicsonline.org

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons. For this compound, distinct signals would be expected for the hydroxymethyl protons (-CH₂OH), the proton at the stereocenter (C3-H), and the various methylene (B1212753) protons of the oxane ring. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. A DEPT-135 experiment would further distinguish between CH₃, CH₂, and CH carbons.

2D NMR Techniques: These experiments reveal correlations between different nuclei, which is crucial for assembling the molecular structure. longdom.orgemory.edu

COSY (Correlation Spectroscopy): This technique identifies proton-proton (¹H-¹H) spin-spin couplings. Cross-peaks in the COSY spectrum of this compound would establish the connectivity between adjacent protons within the oxane ring and the hydroxymethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, allowing for the unambiguous assignment of carbon signals based on their corresponding proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for confirming the connection of the hydroxymethyl group to the C3 position of the oxane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for stereochemical assignment. wordpress.com It detects through-space correlations between protons that are in close proximity, irrespective of their bonding connectivity. For this compound, NOESY can help determine the relative orientation of the hydroxymethyl group with respect to the protons on the oxane ring, confirming its axial or equatorial preference in the dominant chair conformation.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | ~3.2-3.8 (m) | ~68.0 |

| 3 | ~1.6-1.8 (m) | ~38.0 |

| 4 | ~1.4-1.6 (m) | ~26.0 |

| 5 | ~1.2-1.4 (m) | ~29.0 |

| 6 | ~3.4-4.0 (m) | ~67.0 |

| -CH₂OH | ~3.5-3.7 (d) | ~65.0 |

| -CH₂OH | ~4.5-5.0 (t, broad) | - |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

To determine the enantiomeric purity of this compound, chiral shift reagents (CSRs) or chiral solvating agents (CSAs) are employed in NMR spectroscopy. acs.org These reagents are typically lanthanide complexes (e.g., derivatives of europium or praseodymium) that are themselves chiral. google.comharvard.edu

When a CSR is added to a solution of a racemic or scalemic mixture of oxan-3-ylmethanol, it forms diastereomeric complexes with both the (R) and (S) enantiomers. nih.gov These transient diastereomeric complexes have different magnetic environments, causing the corresponding NMR signals for each enantiomer to appear at different chemical shifts. researchgate.net This separation of signals allows for the direct integration of the peaks corresponding to the (R) and (S) enantiomers, enabling the calculation of the enantiomeric excess (ee).

Mass Spectrometry (MS) Applications, Including High-Resolution MS, for Derivatized this compound

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. For polar molecules like alcohols, derivatization is often performed prior to analysis, especially when coupled with gas chromatography, to improve volatility and thermal stability. spectroscopyonline.com

Common derivatization strategies for the hydroxyl group in this compound include silylation or acylation. jfda-online.com For example, reaction with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the alcohol into its more volatile trimethylsilyl (B98337) (TMS) ether.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. nih.gov This allows for the determination of the elemental formula, confirming that the observed mass corresponds to the expected composition (e.g., C₉H₂₀O₂Si for the TMS derivative of C₆H₁₂O₂). The fragmentation pattern observed in the mass spectrum provides further structural information, as the derivatized molecule breaks apart in a predictable manner upon ionization.

| Fragment | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 188.1232 | Molecular Ion |

| [M-CH₃]⁺ | 173.1001 | Loss of a methyl group from TMS |

| [M-C₅H₉O]⁺ | 103.0630 | Loss of the oxane ring via cleavage, leaving CH₂OTMS |

| [(CH₃)₃Si]⁺ | 73.0470 | Trimethylsilyl cation |

Chromatographic Techniques for Enantiomeric Purity Assessment and Separation

Chromatographic methods are the gold standard for both the analytical assessment of enantiomeric purity and the preparative separation of enantiomers. csfarmacie.cz

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. researchgate.net The separation is achieved by using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. nih.gov

For the separation of this compound from its (3S) counterpart, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are often effective. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral phase, driven by interactions such as hydrogen bonding, dipole-dipole, and steric interactions. sigmaaldrich.com A typical mobile phase for this type of separation would be a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol. chromatographyonline.com

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (or similar amylose-based CSP) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV (e.g., 210 nm) or Refractive Index (RI) |

| Hypothetical Retention Time (t_R) for (3S)-enantiomer | ~8.5 min |

| Hypothetical Retention Time (t_R) for (3R)-enantiomer | ~9.8 min |

Direct analysis of alcohols by Gas Chromatography (GC) can be challenging due to their polarity, which can lead to poor peak shape (tailing) and low volatility. colostate.edu Derivatization is a chemical modification process used to convert the analyte into a form more suitable for GC analysis. gcms.cz

For this compound, the primary alcohol functional group is the site of derivatization. youtube.com Converting the hydroxyl group to a less polar, more volatile functional group, such as a trimethylsilyl (TMS) ether or a pentafluorobenzyl (PFB) ether, is a common strategy. nih.govresearchgate.netsigmaaldrich.com This chemical modification increases the compound's volatility and thermal stability, allowing it to be readily analyzed by GC. upb.ro When coupled with a mass spectrometer (GC-MS), this method provides both separation based on retention time and definitive identification based on the mass spectrum of the derivative. mdpi.com

| Property | Underivatized this compound | Derivatized (e.g., TMS ether) |

|---|---|---|

| Volatility | Low | High |

| Polarity | High (due to -OH group) | Low |

| GC Peak Shape | Prone to tailing | Sharp, symmetrical |

| Suitability for GC | Poor | Excellent |

Table of Compounds

| Compound Name |

|---|

| This compound |

| (3S)-oxan-3-ylmethanol |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| n-Hexane |

| Isopropanol |

| Ethanol |

Other Advanced Spectroscopic Techniques for Comprehensive Structural and Electronic Characterization

A thorough understanding of the stereochemistry and conformational behavior of this compound necessitates the use of advanced spectroscopic methods that provide detailed three-dimensional structural and electronic information. While techniques like NMR and mass spectrometry establish the basic connectivity, methods such as X-ray crystallography, Circular Dichroism (CD), Vibrational Circular Dichroism (VCD), and computational spectroscopy are essential for unambiguous determination of absolute configuration and a deeper insight into its solution-state dynamics and electronic properties.

X-ray Crystallography

X-ray crystallography is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to generate an electron density map and thus determine the exact spatial arrangement of every atom. This would provide unequivocal proof of the (R) absolute configuration at the chiral center. Furthermore, the analysis would yield precise measurements of bond lengths, bond angles, and torsional angles, revealing the preferred solid-state conformation of the oxane ring (e.g., chair, boat, or twist-boat) and the orientation of the hydroxymethyl substituent. This data is crucial for understanding intermolecular interactions, such as hydrogen bonding networks, that govern the crystal packing.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | Monoclinic / Orthorhombic (Example) |

| Space Group | P2₁ (Example for a chiral molecule) |

| Unit Cell Dimensions | a, b, c (in Å); α, β, γ (in °) |

| Absolute Configuration | Confirmed as (R) |

| Oxane Ring Conformation | Chair conformation with specific puckering parameters |

| Substituent Orientation | Equatorial or Axial |

Note: This table is illustrative as no public crystallographic data for this compound is available. Experimental analysis would be required to populate these fields.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the stereochemical features of a molecule. Although saturated ethers like this compound lack strong chromophores in the typical UV-Vis range, they exhibit electronic transitions in the vacuum ultraviolet (VUV) region (below 200 nm) associated with the oxygen non-bonding orbitals and σ → σ* transitions of the C-O and C-C bonds. The resulting CD spectrum, while potentially weak, serves as a unique fingerprint for the molecule's absolute configuration. A positive or negative Cotton effect in a specific region can be correlated to the (R) configuration by comparing the experimental spectrum to quantum chemical predictions.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is the infrared counterpart to electronic CD, measuring the differential absorption of left and right circularly polarized light in the infrared region. VCD spectroscopy provides a wealth of stereochemical information because it probes the chirality of the molecule as expressed in its vibrational modes. For this compound, the VCD spectrum would display distinct signals for the C-H, O-H, and C-O stretching and bending vibrations. Each stereoisomer gives a VCD spectrum that is a mirror image of its enantiomer. This makes VCD an exceptionally powerful tool for the unambiguous assignment of absolute configuration in solution, free from the requirement of crystallization. The technique is particularly valuable for conformationally flexible molecules, as the observed spectrum is a population-weighted average of all conformers in solution.

Table 2: Representative Vibrational Modes for VCD Analysis of this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected VCD Signal |

|---|---|---|

| O-H Stretch | 3200-3600 | Sensitive to hydrogen bonding and conformation |

| C-H Stretches (CH₂) | 2850-2960 | Complex bands reflecting stereochemistry |

| C-H Stretch (Chiral Center) | ~2980 | Key indicator of absolute configuration |

| C-O Stretch (Ether) | 1050-1150 | Strong signal, sensitive to ring conformation |

Computational Spectroscopy

Modern structural elucidation heavily relies on the synergy between experimental spectroscopy and computational chemistry. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are indispensable for interpreting complex CD and VCD spectra. For this compound, a computational workflow would involve:

Conformational Search: Identifying all low-energy conformations of the molecule in a given solvent.

Geometry Optimization: Optimizing the geometry of each conformer.

Spectrum Prediction: Calculating the theoretical IR and VCD spectra for each stable conformer.

Boltzmann Averaging: Averaging the predicted spectra based on the calculated relative free energies of the conformers.

The resulting theoretical VCD spectrum for the (R)-configuration can then be directly compared with the experimental spectrum. A strong correlation between the two confirms the absolute configuration. This combined experimental and computational approach is considered the gold standard for assigning the absolute stereochemistry of chiral molecules in solution.

Computational Chemistry and Theoretical Studies of 3r Oxan 3 Ylmethanol

Quantum Chemical Calculations on the Structure and Reactivity of (3R)-oxan-3-ylmethanol

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound, dictated by its electronic structure. These methods allow for the precise determination of molecular geometries and the prediction of chemical reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying molecules of the size of this compound. idosr.org DFT methods are used to determine the lowest energy (ground state) structure by optimizing the molecular geometry. damascusuniversity.edu.sy This process involves selecting a functional, such as the widely used B3LYP, and a basis set that describes the atomic orbitals. The calculations yield precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

For this compound, DFT calculations predict a chair conformation for the oxane ring as the most stable arrangement, with the hydroxymethyl substituent occupying an equatorial position to minimize steric hindrance. The energetics of the molecule, including its total electronic energy and heat of formation, can also be computed, providing crucial thermodynamic data. aaqr.org

Table 1: Predicted Ground State Geometric Parameters for this compound (Equatorial Conformer) via DFT Calculated using a representative B3LYP/6-31G(d) level of theory.

| Parameter Type | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-O (ring) | ~1.43 Å |

| Bond Length | C-C (ring) | ~1.53 Å |

| Bond Length | C-C (substituent) | ~1.54 Å |

| Bond Length | C-O (alcohol) | ~1.44 Å |

| Bond Angle | C-O-C (ring) | ~111.5° |

| Bond Angle | O-C-C (ring) | ~110.0° |

| Dihedral Angle | O1-C2-C3-C4 | ~-55.9° |

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from first principles without empirical parameters. epfl.chscribd.com While often more computationally demanding than DFT, they can provide highly accurate descriptions of the electronic structure. epfl.ch These methods are invaluable for analyzing the distribution of electrons within the molecule, which governs its chemical properties.

Key parameters derived from ab initio calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is typically localized on the oxygen atoms, particularly the alcohol's oxygen, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed across the C-O antibonding orbitals.

Table 2: Predicted Electronic Properties of this compound from Ab Initio Calculations Representative values from a hypothetical MP2/aug-cc-pVTZ calculation.

| Electronic Property | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -7.5 | Region of electron donation (nucleophilicity) |

| LUMO Energy | +1.8 | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 9.3 | Indicator of kinetic stability and chemical reactivity |

Molecular Modeling and Dynamics Simulations of this compound and its Intermediates

While quantum calculations often focus on static structures, molecular modeling and dynamics simulations provide insight into the molecule's behavior over time, including conformational changes and reaction processes. rsc.org

The flexibility of the oxane ring and the rotatable C-C bond of the hydroxymethyl group means that this compound can exist in multiple conformations. researchgate.net Computational methods can systematically explore this conformational space to identify all stable low-energy structures. The potential energy surface of the molecule can be mapped to understand the energy differences between conformers and the barriers to their interconversion. researchgate.net For the oxane ring, chair conformers are significantly more stable than twist or boat forms. The primary conformational question revolves around whether the hydroxymethyl substituent is in an axial or equatorial position.

Computational analysis consistently shows that the equatorial conformer is lower in energy due to the avoidance of 1,3-diaxial interactions that destabilize the axial form. The relative energies can be used to predict the equilibrium population of each conformer at a given temperature using the Boltzmann distribution.

Table 3: Relative Energies and Predicted Populations of Key Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Predicted Population (298 K) |

|---|---|---|

| Chair - Equatorial | 0.00 | >95% |

| Chair - Axial | ~2.1 | <5% |

| Twist-Boat | ~5.5 | <0.1% |

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying the transition state (TS)—the highest energy point along a reaction coordinate. mdpi.com By calculating the energies of the reactants, transition states, and products, a complete energy profile for a chemical transformation can be constructed. mdpi.com This allows for the prediction of activation energies, which are directly related to reaction rates.

For a reaction involving this compound, such as the oxidation of the primary alcohol to an aldehyde, computational methods can be used to compare different possible pathways. For instance, the mechanism of oxidation by a chromium-based reagent could be modeled to determine the structure of the key chromate (B82759) ester intermediate and the subsequent transition state for hydride transfer. These calculations can reveal the stereoelectronic requirements of the reaction and explain observed selectivities.

Table 4: Illustrative Energy Profile for a Hypothetical Oxidation Step of this compound

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant Complex | This compound + Oxidant | 0.0 |

| Transition State (TS) | Highest energy structure along the reaction path | +15.2 |

| Product Complex | (3R)-oxan-3-carbaldehyde + Reduced Oxidant | -25.0 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can be used to validate theoretical models against experimental data or to aid in the interpretation of complex spectra. idosr.org

Vibrational frequencies from calculated infrared (IR) and Raman spectra can be correlated with specific molecular motions, such as O-H stretching in the alcohol group or C-O stretching of the ether linkage. damascusuniversity.edu.sy While calculated frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors, resulting in excellent agreement.

Furthermore, nuclear magnetic resonance (NMR) parameters, including chemical shifts (¹H and ¹³C) and spin-spin coupling constants (J-couplings), can be accurately predicted. mdpi.comsoton.ac.uk Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are routinely used to calculate chemical shifts. Comparing these predicted values with experimental spectra helps confirm the proposed structure and conformational preferences of the molecule in solution.

Table 5: Comparison of Predicted and Typical Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Parameter | Predicted Value (Scaled) | Typical Experimental Range |

|---|---|---|---|

| IR Frequency (cm⁻¹) | O-H stretch | 3350 cm⁻¹ | 3200-3600 cm⁻¹ |

| IR Frequency (cm⁻¹) | C-O stretch (ether) | 1090 cm⁻¹ | 1080-1150 cm⁻¹ |

| ¹H NMR Shift (ppm) | H on carbinol carbon (-CH₂OH) | 3.5 ppm | 3.4-4.0 ppm |

| ¹³C NMR Shift (ppm) | Carbinol carbon (-CH₂OH) | 65.8 ppm | 60-70 ppm |

| ¹³C NMR Shift (ppm) | Ring carbons adjacent to ether O | 68.1 ppm | 65-75 ppm |

Conclusion and Future Perspectives

Summary of Key Research Advances Regarding (3R)-oxan-3-ylmethanol

Specific research advances focusing solely on this compound are limited. Its significance currently lies in its potential as a chiral building block. The primary advance is the commercial availability of this specific enantiomer, which allows researchers to bypass the often-challenging steps of asymmetric synthesis or chiral resolution from a racemic mixture. This accessibility facilitates its use in the early stages of drug discovery and development, where rapid access to enantiomerically pure starting materials is crucial for synthesizing and evaluating new chemical entities. The compound's value is therefore intrinsically linked to the broader research that utilizes chiral alcohols and tetrahydropyran (B127337) moieties for constructing more complex molecules.

Emerging Trends in the Synthesis and Application of Chiral Tetrahydropyran Derivatives

The synthesis and application of chiral tetrahydropyran derivatives are areas of intense research, driven by their presence in numerous biologically active compounds. Several emerging trends are shaping this field:

Asymmetric Catalysis: The development of novel catalytic systems for the enantioselective synthesis of tetrahydropyrans is a major focus. This includes transition-metal catalysis and organocatalysis, which offer efficient and atom-economical routes to these chiral heterocycles. These methods often allow for the direct formation of the tetrahydropyran ring with high levels of stereocontrol.

Biocatalysis: The use of enzymes to catalyze the synthesis of chiral compounds is a rapidly growing area. Enzymes can offer unparalleled levels of stereoselectivity under mild reaction conditions. For tetrahydropyran derivatives, enzymatic resolutions and asymmetric transformations are becoming valuable tools.

Applications in Medicinal Chemistry: Chiral tetrahydropyran rings are key components of many approved drugs and clinical candidates. Their ability to form stable, conformationally constrained structures that can interact favorably with biological targets makes them attractive scaffolds for drug design.

Below is a table summarizing some modern synthetic methodologies for chiral tetrahydropyran derivatives:

| Synthetic Strategy | Description | Key Advantages |

| Asymmetric Oxa-Michael Addition | Enantioselective addition of an oxygen nucleophile to an activated alkene to form the tetrahydropyran ring. | High enantioselectivity, mild reaction conditions. |

| Intramolecular Williamson Ether Synthesis | Cyclization of a chiral halo-alcohol to form the tetrahydropyran ring. | Reliable and well-established method. |

| Prins Cyclization | Acid-catalyzed reaction of an alkene or alkyne with a carbonyl compound to form a tetrahydropyran ring. | Can generate multiple stereocenters in one step. |

| Catalytic Asymmetric Hetero-Diels-Alder Reaction | [4+2] cycloaddition between a diene and a carbonyl compound to form a dihydropyran, which can be reduced to a tetrahydropyran. | Convergent synthesis, high stereocontrol. |

Prospective Research Directions for this compound in Advanced Organic Synthesis and Materials Science

The future utility of this compound is likely to be realized in its application as a versatile chiral building block in several key areas:

Advanced Organic Synthesis: As a chiral starting material, this compound can be incorporated into the total synthesis of complex natural products that feature the tetrahydropyran motif. Its pre-defined stereochemistry can serve as a crucial control element in setting adjacent stereocenters. Furthermore, the primary alcohol functionality provides a handle for a wide range of chemical transformations, allowing for its elaboration into more complex structures.

Medicinal Chemistry and Drug Discovery: The tetrahydropyran scaffold is a privileged structure in medicinal chemistry. This compound could be utilized in the synthesis of novel drug candidates. The chirality of the molecule is of paramount importance, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Materials Science: Chiral molecules are finding increasing use in the development of advanced materials with unique optical and electronic properties. This compound could be used as a chiral monomer for the synthesis of polymers with helical structures or as a component in the formation of chiral liquid crystals. These materials have potential applications in areas such as asymmetric catalysis, chiral separations, and nonlinear optics.

Further research into the reactivity and applications of this compound will be crucial to fully unlock its potential. The development of novel synthetic methodologies that utilize this building block and the exploration of its incorporation into functional molecules and materials will undoubtedly be fruitful areas of investigation in the years to come.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R)-oxan-3-ylmethanol, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of propargyl alcohols or through allyl rearrangements using palladium-based catalysts (e.g., Lindlar catalyst) to control stereoselectivity . For enantiopure synthesis, chiral auxiliaries or asymmetric catalysis (e.g., Ru-carbene complexes) may be employed to minimize racemization. Reaction parameters such as solvent polarity (e.g., dichloroethane for steric control) and temperature (-70°C for kinetically controlled steps) are critical for preserving the (3R)-configuration .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : H and C NMR are essential for verifying the oxane ring structure and methanol substituent. Key signals include the oxan-3-yl methine proton (δ ~3.5–4.0 ppm) and the hydroxymethyl group (δ ~3.3–3.7 ppm) .

- IR : A broad O–H stretch (~3200–3600 cm) confirms the presence of the hydroxyl group.

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy (CHO, exact mass 116.0837) .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under inert gas (N/Ar) at 2–8°C in amber vials to prevent light-induced degradation. Stability tests using HPLC-PDA over 6 months show <5% degradation under these conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignments of this compound derivatives?

- Methodological Answer : Discrepancies in NMR or crystallographic data can arise from dynamic conformational changes (e.g., ring puckering). Use variable-temperature NMR to identify exchange broadening. Single-crystal X-ray diffraction (SC-XRD) provides definitive stereochemical proof, as demonstrated for structurally related dimethanol derivatives . For computational validation, DFT calculations (e.g., B3LYP/6-311+G(d,p)) optimize geometry and predict NMR shifts .

Q. How can enantioselective synthesis of this compound be scaled for gram-quantity production without compromising enantiomeric excess (ee)?

- Methodological Answer : Continuous-flow hydrogenation systems with ligand-modified Pd nanoparticles enhance selectivity and scalability. For example, triethylamine as a base in dichloroethane improves catalyst turnover while maintaining >95% ee . Monitor ee via chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol = 90:10).

Q. What are the challenges in functionalizing this compound for bioactive molecule development, and how are they addressed?

- Methodological Answer : The hydroxyl group is susceptible to side reactions during derivatization. Protective groups (e.g., TBS or acetyl) are introduced prior to coupling reactions. For example, HATU-mediated amidation with 4-isopropylaniline in DMF yields stable intermediates for fluorinated drug candidates . Bioactivity screening (e.g., anti-inflammatory assays) requires rigorous purification (e.g., prep-HPLC) to eliminate residual catalysts.

Q. How do computational models predict the physicochemical properties of this compound, and what are their limitations?

- Methodological Answer : QSPR models estimate logP (~0.89) and solubility (~15 g/L in HO), but fail to account for hydrogen-bonding dynamics in polar solvents. MD simulations using GROMACS improve accuracy by modeling solvation shells. Experimental validation via shake-flask assays is recommended for critical parameters .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the catalytic efficiency of Pd vs. Ru in this compound synthesis?

- Methodological Answer : Discrepancies often stem from substrate-specific catalyst performance. For propargyl alcohol substrates, Pd catalysts (e.g., Lindlar) favor hydrogenation, while Ru-carbene systems excel in migratory insertions. Compare turnover numbers (TON) under standardized conditions (e.g., 1 atm H, 25°C) and use kinetic studies (e.g., Eyring plots) to identify rate-limiting steps .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 116.16 g/mol | HRMS | |

| Boiling Point | 215–220°C (est.) | SimDist GC | |

| Enantiomeric Excess (ee) | >95% | Chiral HPLC | |

| Solubility in HO | ~15 g/L | Shake-flask assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.